Tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like methyl iodide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: This compound has a methoxy group instead of a dimethylcarbamoyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)10(15)13(4)5/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAQZYVMEDKWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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